
Tetraethylammonium fluoride hydrate
Overview
Description
Tetraethylammonium fluoride hydrate (TEAFH), with the chemical formula (C₂H₅)₄N⁺F⁻·xH₂O (CAS: 98330-04-2), is a quaternary ammonium salt characterized by its hygroscopic nature and sensitivity to moisture and air . It serves as a versatile phase-transfer catalyst (PTC), enabling the transfer of fluoride ions from aqueous to organic phases in reactions such as nucleophilic substitutions, Si–C bond cleavage, and fluorination . TEAFH is soluble in water and is commonly employed in organic synthesis, including the preparation of siloxanes and functionalized polymers . Its molecular weight is 149.26 g/mol (anhydrous basis), and it is commercially available at 97% purity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethylammonium fluoride hydrate can be synthesized through the reaction of tetraethylammonium hydroxide with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired hydrate form. The general reaction is as follows:
(C2H5)4N+OH−+HF→(C2H5)4NF⋅xH2O
The reaction conditions, such as temperature and concentration, are carefully controlled to obtain a high yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process includes the careful handling of hydrofluoric acid and the use of specialized equipment to manage the hygroscopic nature of the compound. The final product is often purified through recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Tetraethylammonium fluoride hydrate is involved in various types of chemical reactions, including:
Oxidation: It acts as a catalyst in oxidation reactions.
Methylation: It is used in methylation reactions involving fluorine.
Deuteration: It participates in deuteration reactions.
Common Reagents and Conditions
The compound is commonly used with reagents such as silyl ethers and other organosilicon compounds. The reactions are typically carried out under mild conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from reactions involving this compound include deprotected silyl ethers and fluorinated organic compounds. These products are valuable intermediates in various synthetic pathways .
Scientific Research Applications
Organic Synthesis
Tetraethylammonium fluoride hydrate serves as a crucial reagent in organic chemistry. It facilitates the synthesis of fluorinated compounds, which are essential in pharmaceuticals and agrochemicals. The compound is particularly noted for its role in:
- Fluorination Reactions : It provides a safer alternative to gaseous fluorine, minimizing risks in industrial settings. This is particularly valuable in producing fluorinated intermediates that are often more reactive and selective than their non-fluorinated counterparts .
- Catalytic Applications : The compound acts as a catalyst for oxidation, methylation, and deuteration reactions involving fluorine. Its ability to cleave Si-C bonds also makes it a valuable reagent in synthetic chemistry .
Case Study: Synthesis of Fluorinated Compounds
A notable study demonstrated the use of this compound in the synthesis of 4-fluorothiazole from 4-chlorothiazole using anhydrous tetraethylammonium fluoride. The reaction yielded high purity products with minimal byproducts, showcasing the efficiency of this compound in facilitating nucleophilic substitution reactions under mild conditions .
Electrochemistry
In electrochemical applications, this compound is instrumental in developing ion-selective electrodes. These electrodes enhance measurement accuracy in analytical chemistry by providing stable ionic environments necessary for precise readings .
Data Table: Electrochemical Properties
Property | Value |
---|---|
Ionic Conductivity | High |
Solubility in Water | Soluble |
Stability at Room Temperature | Stable |
Material Science
The compound plays a significant role in preparing fluorinated polymers, which exhibit unique properties such as chemical resistance and thermal stability. These materials are ideal for high-performance applications, including coatings and insulation materials used in electronics and aerospace industries .
Case Study: Development of Fluorinated Polymers
Research indicates that this compound can be utilized to create polymers that withstand extreme conditions, thus broadening their applicability in industries requiring durable materials .
Fluorination Reactions
This compound is effective in various fluorination processes. It allows for the selective introduction of fluorine into organic molecules without the hazards associated with gaseous fluorine.
Example Reaction
In a specific reaction setup, this compound was used to fluorinate aromatic compounds under controlled conditions, achieving high yields while maintaining safety protocols .
Biological Research
In biological studies, this compound has been explored for its potential to modify biomolecules. This application aids in developing new therapeutic agents and understanding biological mechanisms at the molecular level .
Case Study: Modification of Biomolecules
Recent research has highlighted the compound's ability to facilitate the modification of nucleic acids, potentially leading to advancements in gene therapy techniques .
Mechanism of Action
The mechanism of action of tetraethylammonium fluoride hydrate involves its ability to donate fluoride ions selectively. This property makes it effective in deprotection and fluorination reactions.
Comparison with Similar Compounds
Tetraethylammonium Halides
Tetraethylammonium bromide (TEAB), chloride (TEACl), and iodide (TEAI) are structurally analogous to TEAFH but differ in their halide ions and applications. These compounds are widely studied as thermodynamic hydrate inhibitors (THIs) in gas pipelines due to their ability to disrupt hydrate formation via ion-dipole interactions and salting-out effects .
- Key Findings: TEAB-based deep eutectic solvents (DESs) with glycerol or monoethylene glycol (MEG) exhibit superior hydrate suppression (ΔT up to 2.4 K) compared to TEACl (ΔT ~0.9 K) .
Tetrabutylammonium Fluoride Hydrate (TBAFH)
TBAF hydrate (C₁₆H₃₆N⁺F⁻·H₂O) shares functional similarities with TEAFH as a PTC but features longer alkyl chains, altering its solubility and reactivity.
- Key Findings :
Tetraethylammonium-Based Ionic Liquids (ILs)
ILs like [N₂₂₂₂][PF₆] (tetraethylammonium hexafluorophosphate) and [N₂₂₂₂][NTf₂] (bistriflimide) are used in CO₂ hydrate modulation, contrasting with TEAFH’s catalytic role .
Property | TEAFH | [N₂₂₂₂][PF₆] |
---|---|---|
Function | Fluoride source/PTC | Thermodynamic hydrate modifier |
Phase Behavior | Solid at RT | Liquid at RT |
Hydrate Impact | N/A | Reduces CO₂ hydrate stability |
- Key Findings :
Triethylamine Trihydrofluoride
Triethylamine trihydrofluoride (C₆H₁₅N·3HF) is a fluorinating agent but lacks the quaternary ammonium structure of TEAFH, limiting its PTC utility .
Biological Activity
Tetraethylammonium fluoride hydrate (TEAF) is an organic compound with significant applications in synthetic chemistry. Comprising a tetraethylammonium cation and a fluoride anion, it is primarily known for its role as a catalyst in various chemical reactions, including oxidation and methylation. This article explores the biological activity of TEAF, including its physiological effects, toxicity, and potential applications in biological systems.
- Molecular Formula : C₈H₂₀FN·xH₂O
- Molecular Weight : 149.25 g/mol (anhydrous)
- Appearance : White to beige crystalline solid
- Solubility : Soluble in water and various organic solvents
- Hygroscopicity : Highly hygroscopic and air-sensitive
Biological Activity Overview
TEAF exhibits several biological activities that can be categorized as follows:
1. Toxicity and Irritation
TEAF is classified as a mild irritant. Exposure can lead to skin and eye irritation, and it is harmful if inhaled or ingested. Safety precautions are necessary when handling this compound to mitigate risks associated with its irritative properties .
2. Enzymatic Interactions
Research indicates that quaternary ammonium compounds like TEAF can influence enzymatic activity. For instance, studies have shown that similar compounds may alter the activity of enzymes involved in metabolic pathways. However, specific studies on TEAF's effect on enzymes remain limited .
3. Phase Transfer Catalyst
TEAF acts as a phase transfer catalyst, facilitating reactions between reactants in different phases (e.g., liquid and solid). This property is particularly useful in organic synthesis, where it can enhance the efficiency of reactions involving ionic species .
Case Study 1: Enzymatic Activity Modulation
A study investigated the impact of quaternary ammonium compounds on enzyme activity in microbial systems. While TEAF was not directly tested, related compounds demonstrated significant modulation of glutamine synthetase activity in algae, suggesting potential applications in biotechnological processes .
Case Study 2: Toxicological Assessment
A toxicological assessment of tetraethylammonium salts indicated that exposure to high concentrations could lead to adverse effects on cellular membranes and metabolic functions. Although TEAF's specific toxicological profile is less documented, its structural similarities to other tetraalkylammonium compounds warrant caution in its application .
Data Table: Comparison of Quaternary Ammonium Compounds
Compound Name | Formula | Unique Features | Toxicity Level |
---|---|---|---|
This compound | C₈H₂₀FN·xH₂O | Phase transfer catalyst; mild irritant | Moderate |
Tetra-n-butylammonium fluoride | C₁₂H₂₁FN | Higher hydrophobicity; used in organic synthesis | High |
Trimethylamine N-oxide | C₃H₉NO | Involved in biochemical processes; less toxic | Low |
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for tetraethylammonium fluoride hydrate (TEAFH)?
TEAFH is typically synthesized via neutralization of tetraethylammonium hydroxide with hydrofluoric acid (HF) under anhydrous conditions. The reaction proceeds as: Strict temperature control (0–5°C) and inert atmospheres (e.g., nitrogen) are critical to avoid side reactions. Post-synthesis, the product is purified via recrystallization from dry acetonitrile or ethanol to remove residual water and HF .
Q. How should TEAFH be stored and handled to maintain stability?
TEAFH is hygroscopic and reacts vigorously with moisture, releasing toxic HF gas. Storage recommendations include:
- Inert atmosphere : Under argon or nitrogen in sealed containers.
- Desiccants : Use anhydrous calcium sulfate or molecular sieves in storage environments.
- Temperature : Room temperature (20–25°C) in dark conditions to prevent photodegradation .
Q. What role does TEAFH play as a fluoride source in nucleophilic substitution reactions?
TEAFH acts as a "naked fluoride" source due to its weakly coordinating tetraethylammonium cation, enhancing fluoride ion availability in polar aprotic solvents (e.g., DMF, THF). This property is critical for SN2 reactions, such as the displacement of halides in aryl/alkyl substrates. For example, in fluorination of chlorobenzene: Reaction efficiency depends on solvent choice, with anhydrous THF yielding >85% conversion in optimized conditions .
Advanced Research Questions
Q. How does TEAFH enable safer etching and intercalation in MXene synthesis?
TEAFH serves as a dual-function agent (etchant and intercalant) in MXene production. It selectively removes aluminum layers from MAX phases (e.g., Ti3AlC2) without generating hazardous HF gas. The mechanism involves:
- Etching : Fluoride ions hydrolyze Al layers:
- Intercalation : Tetraethylammonium cations expand MXene layers, improving ion transport. This method achieves single-layer MXenes with 90% yield under ambient conditions .
Q. What is TEAFH’s role in preventing bubble formation during sol-gel fabrication of high-silica glasses?
TEAFH acts as a fluorinated hydrocarbon additive in sol-gel processes, reducing surface tension and inhibiting bubble formation during sintering. At high temperatures (>2000°C), TEAFH decomposes to release fluoride ions, which scavenge hydroxyl groups via: This minimizes microvoids, enhancing glass transparency and mechanical strength. Optimal TEAFH concentrations range from 0.1–0.5 wt% .
Q. How does TEAFH compare to tetrabutylammonium fluoride (TBAF) in SNAr fluorination reactions?
While both are quaternary ammonium fluorides, TEAFH’s smaller cation size increases fluoride ion accessibility, accelerating SNAr kinetics. Key differences:
Parameter | TEAFH | TBAF |
---|---|---|
Reaction Rate | Faster (k ≈ 0.15 min⁻¹) | Slower (k ≈ 0.08 min⁻¹) |
Solubility in THF | 25 g/L | 15 g/L |
Byproduct Formation | Lower (<5% Hofmann elimination) | Higher (10–15% elimination) |
TEAFH is preferred for electron-deficient aryl substrates requiring rapid fluorination . |
Q. What analytical methods are used to assess TEAFH purity and hydration state?
- Karl Fischer Titration : Quantifies water content (x in (C2H5)4NF·xH2O) with ±0.5% accuracy.
- 19F NMR : Confirms fluoride ion integrity (δ = −120 to −125 ppm in D2O).
- Thermogravimetric Analysis (TGA) : Determines hydration levels by measuring mass loss at 100–150°C.
- Ion Chromatography : Detects residual chloride/bromide impurities (<0.1% threshold) .
Q. What mechanistic insights explain TEAFH’s thermal decomposition pathways?
Upon heating (>140°C), TEAFH undergoes Hofmann elimination, producing ethylene, triethylamine, and hydrogen difluoride: This reaction is catalyzed by residual moisture, emphasizing the need for anhydrous handling. Kinetic studies show activation energy (Ea) of 85 kJ/mol, with decomposition completing within 2 hours at 150°C .
Q. Methodological Notes
Properties
IUPAC Name |
tetraethylazanium;fluoride;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.FH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKUWOWHPVKTCQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.O.[F-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63123-01-3 | |
Record name | Ethanaminium, N,N,N-triethyl-, fluoride, hydrate (1:1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63123-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
167.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63123-02-4, 63123-01-3, 98330-04-2 | |
Record name | Ethanaminium, N,N,N-triethyl-, fluoride, hydrate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63123-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethylammonium fluoride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetraethylammonium fluoride dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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